REACTION_SMILES
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[Br:1][c:2]1[c:3]([N+:9]([O-:10])=[O:11])[cH:4][c:5]([CH3:8])[cH:6][cH:7]1.[C:28].[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[CH:19]([OH:20])=[O:21].[OH2:30].[Pt:29]>>[Br:1][c:2]1[c:3]([NH2:9])[cH:4][c:5]([CH3:8])[cH:6][cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(Br)c([N+](=O)[O-])c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pt]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(Br)c(N)c1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |